4,6-Dimethyl-7-methylaminocoumarin
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Overview
Description
4,6-Dimethyl-7-methylaminocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its fluorescent properties, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7-methylaminocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylcoumarin.
Amination Reaction: The 4,6-dimethylcoumarin undergoes an amination reaction with methylamine under controlled conditions to introduce the methylamino group at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-7-methylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Dihydrocoumarins: From reduction reactions.
Substituted Coumarins: From electrophilic substitution reactions.
Scientific Research Applications
4,6-Dimethyl-7-methylaminocoumarin has a wide range of scientific research applications:
Fluorescent Labeling: Used as a fluorescent probe in biological studies to label biomolecules.
Metal Ion Detection: Employed in detecting metal ions due to its fluorescent properties.
Microenvironment Polarity Detection: Used to study the polarity of microenvironments in biological systems.
pH Detection: Acts as a pH indicator in various chemical and biological assays.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-7-methylaminocoumarin involves its interaction with specific molecular targets:
Fluorescence: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and labeling applications.
Binding to Biomolecules: It binds to specific biomolecules, allowing for their detection and study in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-7-ethylaminocoumarin: Similar in structure but with an ethylamino group instead of a methylamino group.
7-Amino-4-methylcoumarin: Contains an amino group at the 7-position instead of a methylamino group.
4-Methyl-7-hydroxycoumarin: Has a hydroxy group at the 7-position instead of a methylamino group.
Uniqueness
4,6-Dimethyl-7-methylaminocoumarin is unique due to its specific substitution pattern, which imparts distinct fluorescent properties and makes it particularly useful in fluorescence-based applications .
Properties
CAS No. |
26078-24-0 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4,6-dimethyl-7-(methylamino)chromen-2-one |
InChI |
InChI=1S/C12H13NO2/c1-7-5-12(14)15-11-6-10(13-3)8(2)4-9(7)11/h4-6,13H,1-3H3 |
InChI Key |
RIZOSFDXIXBLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC)OC(=O)C=C2C |
Origin of Product |
United States |
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